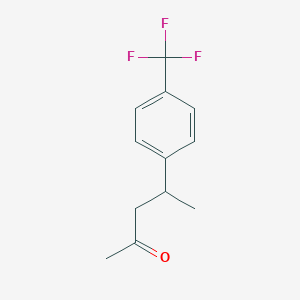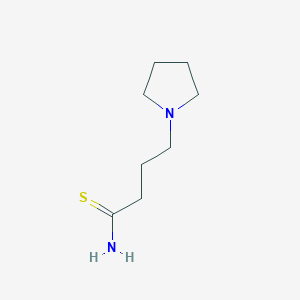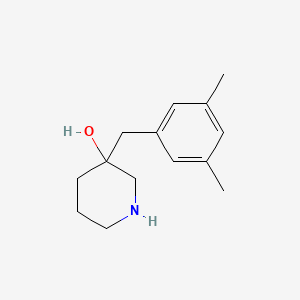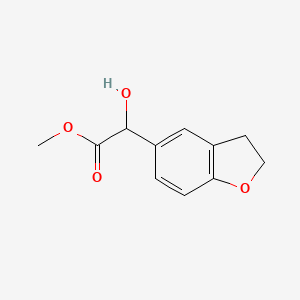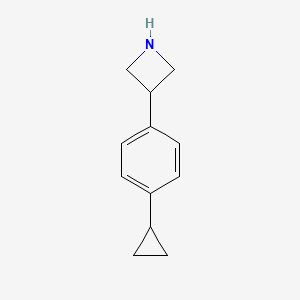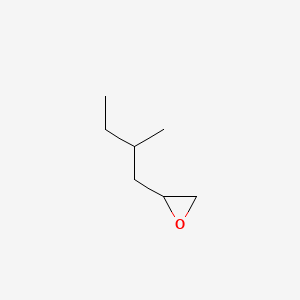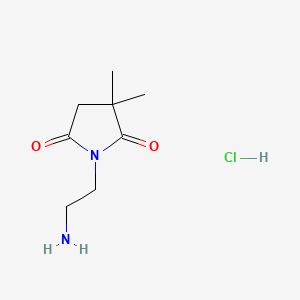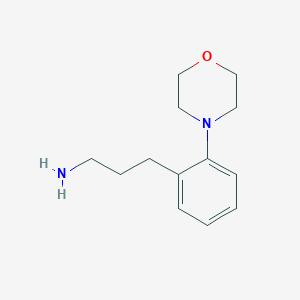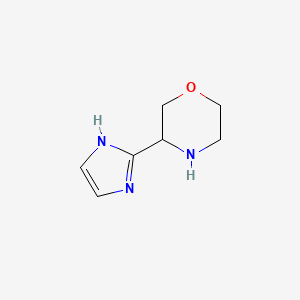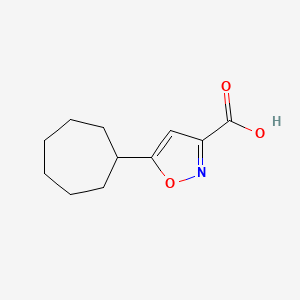![molecular formula C13H17NS B13605045 3-(Benzo[b]thiophen-3-yl)-3-methylbutan-1-amine](/img/structure/B13605045.png)
3-(Benzo[b]thiophen-3-yl)-3-methylbutan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Benzo[b]thiophen-3-yl)-3-methylbutan-1-amine is an organic compound that features a benzo[b]thiophene ring system. This compound is of interest due to its potential applications in medicinal chemistry and material science. The benzo[b]thiophene moiety is known for its stability and biological activity, making it a valuable scaffold in drug discovery and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the Pd-catalyzed coupling reaction, such as the Sonogashira coupling, which forms the carbon-carbon bonds necessary for the benzo[b]thiophene core . The reaction conditions often involve the use of palladium catalysts, bases, and solvents like toluene or DMF.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions: 3-(Benzo[b]thiophen-3-yl)-3-methylbutan-1-amine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzo[b]thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the benzo[b]thiophene ring or the amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzo[b]thiophene ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzo[b]thiophene ring.
Aplicaciones Científicas De Investigación
3-(Benzo[b]thiophen-3-yl)-3-methylbutan-1-amine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-(Benzo[b]thiophen-3-yl)-3-methylbutan-1-amine involves its interaction with specific molecular targets and pathways. The benzo[b]thiophene ring can interact with various enzymes and receptors, potentially inhibiting or activating them. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparación Con Compuestos Similares
Benzo[b]thiophene: The parent compound, which lacks the additional functional groups present in 3-(Benzo[b]thiophen-3-yl)-3-methylbutan-1-amine.
2-Substituted Benzo[b]thiophenes: Compounds with substitutions at the 2-position, which can have different biological and chemical properties.
3-Ethynyl-2-(thiophen-2-yl)benzo[b]thiophene: A derivative with an ethynyl group, used in material science and organic electronics.
Uniqueness: this compound is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity. The presence of the amine group allows for further functionalization and derivatization, making it a versatile compound in both research and industrial applications.
Propiedades
Fórmula molecular |
C13H17NS |
|---|---|
Peso molecular |
219.35 g/mol |
Nombre IUPAC |
3-(1-benzothiophen-3-yl)-3-methylbutan-1-amine |
InChI |
InChI=1S/C13H17NS/c1-13(2,7-8-14)11-9-15-12-6-4-3-5-10(11)12/h3-6,9H,7-8,14H2,1-2H3 |
Clave InChI |
DJCUYSQFZQNLRI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CCN)C1=CSC2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




